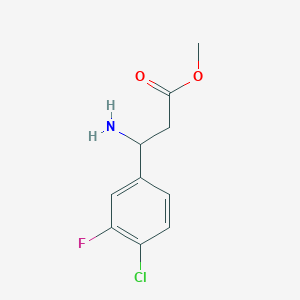

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate

CAS No.: 1250571-73-3

Cat. No.: VC4291857

Molecular Formula: C10H11ClFNO2

Molecular Weight: 231.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250571-73-3 |

|---|---|

| Molecular Formula | C10H11ClFNO2 |

| Molecular Weight | 231.65 |

| IUPAC Name | methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate |

| Standard InChI | InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3 |

| Standard InChI Key | RBFNBHWANRSGPG-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate, reflects its core structure:

-

A phenyl ring substituted with chlorine (Cl) at position 4 and fluorine (F) at position 3.

-

An amino group (-NH2) attached to the central carbon of a three-carbon propanoate chain.

-

A methyl ester (-COOCH3) at the terminal position.

The molecular formula is CHClFNO, with a molecular weight of 231.65 g/mol. The stereochemistry at the chiral center (C3) is critical for its biological interactions, though specific enantiomeric data remain under investigation.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 231.65 g/mol |

| IUPAC Name | Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate |

| CAS Number | Not publicly disclosed |

| Solubility (Water) | Low (improved in hydrochloride form) |

| Stability | Stable under inert conditions; hydrolyzes in acidic/basic media |

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Aldol Condensation: Reacting 4-chloro-3-fluorobenzaldehyde with glycine methyl ester in the presence of a reducing agent (e.g., sodium borohydride) to form the β-amino alcohol intermediate.

-

Esterification: Treating the intermediate with methanol under acidic conditions to yield the methyl ester.

-

Purification: Chromatography or recrystallization to isolate the pure compound.

A representative reaction scheme is:

\text{4-Cl-3-F-C$$_6$$H$$_3$$CHO} + \text{H$$_2$$NCH$$_2$$COOCH$$_3$$} \xrightarrow{\text{NaBH$$_4$$}} \text{Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate}Industrial-Scale Production

Industrial methods prioritize efficiency and scalability:

-

Catalytic Hydrogenation: Using palladium or platinum catalysts to reduce intermediates.

-

Continuous Flow Reactors: Enhancing yield and reducing reaction times compared to batch processes.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory Aldol Route | 65–75 | ≥95 | Low |

| Catalytic Hydrogenation | 80–90 | ≥98 | High |

Chemical Reactivity and Stability

Functional Group Transformations

The compound’s reactivity is dominated by three key groups:

-

Amino Group (-NH): Participates in nucleophilic substitutions, forming amides or Schiff bases.

-

Ester Group (-COOCH): Undergoes hydrolysis to carboxylic acids under acidic/basic conditions.

-

Aryl Halides (Cl, F): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.

Stability Profile

-

Thermal Stability: Decomposes above 200°C, with no melting point reported.

-

Hydrolytic Sensitivity: The ester group hydrolyzes in aqueous solutions (t = 12 h at pH 7.4).

Biological Activity and Mechanism

Prodrug Applications

The methyl ester serves as a prodrug motif, enhancing membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, as seen in valine-derived analogs .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to:

-

Antiviral Agents: Chloro-fluoroaryl groups enhance binding to viral proteases.

-

Anticancer Drugs: Amino acid backbones support targeted delivery systems.

Material Science

Its halogenated aromatic system contributes to:

-

Liquid Crystals: Modifying thermal stability and mesophase behavior.

-

Polymer Additives: Enhancing UV resistance in coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume